7-Fluoroheptan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoroheptan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIZKLZGQRAKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193787 | |
| Record name | Heptanol, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408-16-2 | |
| Record name | Heptanol, 7-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000408162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanol, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 7 Fluoroheptan 1 Ol and Analogues
Mechanisms of Fluorine's Influence on Reactivity
The fluorine atom, due to its high electronegativity, exerts a profound influence on the electron distribution within the 7-Fluoroheptan-1-ol molecule. This influence is primarily felt through inductive effects and its impact on hydrogen bonding capabilities.
Fluorine's powerful electron-withdrawing inductive effect (−I effect) significantly impacts the molecule's reactivity. This effect operates through sigma bonds, pulling electron density away from the carbon chain and, consequently, from the oxygen atom of the hydroxyl group. This electron withdrawal can affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom. For instance, electron-withdrawing groups, such as fluorine, are known to increase the acidity of alcohols by stabilizing the resulting alkoxide anion through charge dispersal . This stabilization occurs because the electronegative fluorine atom pulls electron density away from the oxygen, making the negative charge on the oxygen more diffuse and thus more stable. This effect is more pronounced when the fluorine atom is closer to the hydroxyl group, as seen in other fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) .
Fluorinated alcohols, in general, are recognized for their strong hydrogen-bonding donor capabilities, often attributed to the electron-withdrawing effect of fluorine atoms, which polarizes the O-H bond, making the hydrogen more acidic and thus a better hydrogen bond donor . This enhanced hydrogen-bonding ability allows them to act as effective promoters or reaction media in various organic transformations, often without the need for external catalysts . The strong hydrogen bond donation can stabilize transition states and intermediates, thereby accelerating reactions. While specific studies on this compound's hydrogen bonding capacity in promoting reactions are not extensively detailed in the provided search results, the general properties of fluorinated alcohols suggest this is a significant factor in its potential applications . The fluorine atom's presence can also influence the hydrogen bonding network, potentially affecting solvation and reactivity researchgate.net.
Inductive Effects on Reaction Pathways
Role as a Synthetic Intermediate and Building Block
This compound serves as a valuable intermediate and building block in organic synthesis due to the presence of both a reactive hydroxyl group and a strategically placed fluorine atom.
One reported transformation involves the treatment of this compound with hydrofluoric acid (HF) to generate other organic compounds . While the specifics of this transformation are not detailed, it suggests that the hydroxyl group can be a site for reactions that may involve or be influenced by the presence of HF, potentially leading to further functionalization or cyclization reactions, common in fluoroalcohol chemistry. For example, fluorinated alcohols are known to promote epoxide ring-opening reactions, and their behavior in the presence of acids like HF can lead to various fluorinated products .
The hydroxyl group in this compound can undergo a variety of standard derivatization reactions. These include esterification, etherification, and oxidation, allowing for the introduction of diverse functional groups. The fluorine atom at the terminal position of the heptyl chain can also influence the reactivity of these transformations or be retained in the final product, imparting specific properties. For instance, alcohols can be oxidized to aldehydes or carboxylic acids, or esterified with carboxylic acids . The presence of fluorine can modulate the electronic properties of these derivatives, potentially enhancing their stability or biological activity.
Transformations to Other Organic Compounds via Hydrofluoric Acid Treatment
Catalytic and Promotive Roles in Organic Transformations
Fluorinated alcohols, as a class, are increasingly recognized for their ability to act as catalysts or promoters in organic synthesis, often by leveraging their strong hydrogen-bonding capabilities . These properties allow them to activate substrates or stabilize intermediates, facilitating reactions that might otherwise require conventional catalysts. While direct evidence of this compound acting as a catalyst is not explicitly stated in the provided results, its structural similarity to other fluorinated alcohols known for these roles suggests potential applications. For example, hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are widely used as reaction media and promoters due to their strong hydrogen-bond donating ability, low nucleophilicity, and high ionizing power . These properties enable them to promote reactions such as nucleophilic substitutions, annulations, electrophilic reactions, and epoxidations . The electron-withdrawing effect of fluorine atoms in these molecules enhances their hydrogen-bonding capacity, making them effective in activating carbonyl groups or stabilizing cationic intermediates .
Fluoroalcohols as Solvents and Promoters in Catalyst-Free Reactions
Fluoroalcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have gained significant attention for their ability to facilitate chemical reactions that are inefficient or fail entirely with conventional solvents . Their unique properties, including strong hydrogen-bond donation, low nucleophilicity, and high ionizing power, allow them to stabilize reactive intermediates and activate substrates . This compound, as a member of this class, is expected to exhibit similar characteristics, potentially enabling or enhancing various catalytic and catalyst-free transformations.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of a leaving group in a substrate by a nucleophile . Halogenoalkanes, for instance, readily undergo these reactions due to the polar carbon-halogen bond . While specific studies detailing the nucleophilic substitution reactions of this compound are not extensively covered in the retrieved literature, its structure suggests potential reactivity. The hydroxyl group (-OH) can act as a site for nucleophilic attack or be transformed into a better leaving group. Furthermore, analogous compounds like 7-chloro-1-heptanol (B1582617) are known to undergo substitution reactions where the chlorine atom can be replaced by other functional groups . As a fluoroalcohol, this compound might also influence the kinetics and selectivity of nucleophilic substitution reactions when used as a solvent or promoter, potentially by stabilizing transition states or intermediates.
Annulation and Cyclization Reactions
Fluoroalcohols are recognized for their utility in promoting annulation and cyclization reactions . These reactions are crucial for constructing ring systems prevalent in natural products and pharmaceuticals . Oxidative dehydrogenative annulation and cyclization reactions, in particular, have emerged as powerful tools for synthesizing ring-containing molecules . While direct research findings on this compound specifically in these reaction types are limited in the provided sources, its nature as a fluoroalcohol suggests it could serve as an effective solvent or promoter, similar to HFIP and TFE, to facilitate such transformations.
Electrophilic and Dearomatization Processes
Fluoroalcohols like HFIP and TFE have demonstrated significant utility in electrophilic reactions and dearomatization processes by stabilizing highly reactive cationic intermediates . They can stabilize aromatic cation radicals, which are key intermediates in many electrophilic aromatic substitution pathways . Although specific research involving this compound in these particular processes is not detailed in the available information, its properties as a fluoroalcohol suggest a potential role in promoting or enabling electrophilic transformations and dearomatization reactions through stabilization of cationic species.
Functionalization of Multiple Bonds
Recent advancements indicate that fluoroalcohols can promote bond-activation reactions, thereby facilitating the functionalization of multiple bonds . The precise mechanisms by which these solvents exert their influence are still under investigation, but their unique electronic and steric properties are key factors. Specific examples of this compound being used for the functionalization of multiple bonds were not found in the current literature search. However, its classification as a fluoroalcohol implies a potential for such applications, leveraging its solvent properties to activate or stabilize intermediates involved in bond functionalization.
Application in Organic Electrosynthesis
Organic electrosynthesis has emerged as a sustainable and environmentally benign synthetic methodology, utilizing electricity as a clean reagent and often eliminating the need for stoichiometric chemical oxidants or reductants, thereby minimizing waste academie-sciences.fr. This electrochemical approach can lead to improved product selectivity, reduced reaction steps, and lower energy consumption . Fluorinated solvents, including HFIP and TFE, are increasingly being employed in organic electrosynthesis due to their ability to actively interact with substrates and reaction intermediates, significantly influencing chemo- and regioselectivity, as well as reaction yields . For instance, HFIP has been used in cross-dehydrogenative coupling reactions of phenols, and TFE has shown effectiveness in cobalt-electro-catalyzed C-H/N-H activation protocols where other conventional solvents failed . While specific applications of this compound in organic electrosynthesis are not explicitly detailed in the provided search results, its nature as a fluoroalcohol positions it as a potentially valuable solvent or co-solvent for electrochemical transformations, offering similar advantages in terms of reactivity modulation and process efficiency.
Investigation of Rearrangement Reactions
Rearrangement reactions are a fundamental class of organic transformations where the carbon skeleton of a molecule is reorganized to form a structural isomer, often through intramolecular migration of atoms or groups wikipedia.org. Well-known examples include the Beckmann, Claisen, Hofmann, and Overman rearrangements, which are vital for synthesizing complex molecules and functional groups . Furthermore, synthetic electrochemistry is increasingly being applied to facilitate rearrangement reactions, offering sustainable alternatives to traditional methods by eliminating stoichiometric redox reagents . While the general principles and various types of rearrangement reactions are well-documented, specific investigations into rearrangement reactions involving this compound were not found in the provided literature snippets. Its potential involvement in such reactions, either as a substrate or as a solvent influencing the rearrangement pathway, remains an area for potential future exploration.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C7H15FO | |
| Molecular Weight | 132.2 g/mol | |
| Appearance | Colorless liquid | |
| Density | ~0.92 g/cm³ | |
| Boiling Point | ~189-191 °C | |
| Flash Point | 84 °C | |
| Solubility | Soluble in water, ethanol, acetone |
List of Compounds Mentioned:
this compound
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
2,2,2-Trifluoroethanol (TFE)
7-Chloro-1-heptanol
1-Heptanol
Acetonitrile
Ethanol
Acetone
Toluene
Advanced Research Applications of 7 Fluoroheptan 1 Ol Derivatives
Exploration in Organic Synthesis Methodologies
Fluorinated alcohols, including compounds like 7-Fluoroheptan-1-ol, are pivotal in modern organic synthesis, enabling the creation of complex molecules with enhanced properties. Their unique characteristics, such as strong hydrogen-bonding donor ability and low nucleophilicity, allow them to act as effective reaction media and promoters, often without the need for additional catalysts .
Fluorinated alcohols are widely employed in organic synthesis to generate a diverse array of new organic fluorinated products with high yield and selectivity . The development of novel fluorinated compounds is crucial for various industries, including pharmaceuticals and agrochemicals, where fluorine incorporation often leads to improved efficacy and stability . Advances in synthetic methodologies, utilizing fluorinated alcohols, continue to expand the repertoire of accessible fluorinated molecular fragments sioc-journal.cn. These compounds can be modified through various reactions, serving as versatile precursors for more complex fluorinated structures .
This compound and other fluorinated alcohols can function as effective hydroxyfluoroalkylation reagents. These reagents are instrumental in introducing hydroxyfluoroalkyl groups into organic frameworks, a transformation vital for synthesizing biologically active molecules acs.org. For instance, research groups have utilized readily available fluorinated alcohols in ruthenium-catalyzed ortho-C–H hydroxyfluoroalkylation of arenes, leading to the formation of α-aryl-α-trifluoromethyl alcohols . Such reactions provide efficient pathways for incorporating valuable fluorinated motifs into complex molecular architectures. Furthermore, TEMPO-mediated dehydrogenative cross-coupling reactions involving fluorinated alcohols have been developed for the synthesis of hydroxyfluoroalkylated derivatives, highlighting their utility in constructing sophisticated organic compounds acs.org.
Development of New Organic Fluorinated Products
Intermediates in Pharmaceutical and Agrochemical Research Synthesis
The strategic introduction of fluorine atoms into drug candidates and agrochemicals is a well-established strategy to modulate their physicochemical properties, enhance metabolic stability, and improve bioavailability . This compound, as a fluorinated alcohol, serves as a valuable intermediate in this context.
Fluorinated alcohols are recognized as important pharmaceutical intermediates and are extensively used in the synthesis of fluorine-containing drugs . Approximately 30% of drugs and 50% of crop protection products currently under development contain fluorine . Compounds like this compound can be transformed into key fluorine-containing building blocks, which are then incorporated into lead compounds during drug discovery and agrochemical development sioc-journal.cn. The ability to introduce specific fluorinated functionalities allows researchers to fine-tune the properties of potential therapeutic agents and crop protection agents.
The presence of fluorine significantly impacts a molecule's properties, making it a critical element in rational drug design and chemical research . Fluorine's high electronegativity can alter electron distribution, affecting acidity and basicity, which in turn influences a compound's interaction with biological targets and its membrane permeability . Furthermore, fluorine substitution can enhance lipophilicity, potentially increasing binding affinity to target proteins, while also contributing to increased chemical and metabolic stability due to the strength of the C-F bond . These modifications are essential for optimizing the performance of pharmaceuticals and agrochemicals in research settings. For example, fluorine substitution has been shown to increase the π-accepting ability of ligands in coordination chemistry and can alter the electronic properties of organic semiconductors .
Precursors for Fluorine-Containing Building Blocks
Role in Materials Science Research
The unique properties conferred by fluorine also extend to materials science, where fluorinated compounds find applications in advanced materials sioc-journal.cn. Fluorinated building blocks, derived from compounds like this compound, can be incorporated into polymers and other materials to impart desirable characteristics such as thermal stability, chemical inertness, and specific electronic properties . Applications include their use in electronic conducting materials and as coating materials for displays, contributing to the development of high-performance materials for various technological sectors . Research into fluorinated organic semiconductors, for instance, has demonstrated how fluorine substitution can lead to improved crystallinity and charge transport properties .
Compound List
this compound
Trifluoroethanol (TFE)
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
α-aryl-α-trifluoromethyl alcohols
Fluoxetine (Prozac)
Atorvastatin (Lipitor)
Ciprofloxacin (Ciprobay)
Riluzole
Data Tables
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C7H15FO | |
| Molecular Weight | 132.2 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | ~189-191 °C | |
| Flash Point | 84 °C | |
| Density | ~0.92 g/cm³ | |
| Solubility | Soluble in water and organic solvents |
Table 2: Influence of Fluorine Substitution on Compound Properties in Research
| Property Affected | Mechanism/Effect | Relevance for Research |
| Acidity/Basicity | High electronegativity of fluorine alters electron distribution, affecting pKa values. | Modulates interactions with biological targets and influences bioavailability by affecting membrane permeation. |
| Lipophilicity | Fluorine is more lipophilic than hydrogen. | Can enhance binding affinity to target proteins but may decrease aqueous solubility. |
| Chemical/Metabolic Stability | The carbon-fluorine (C-F) bond is exceptionally strong. | Increases resistance to metabolic degradation, leading to longer half-lives in biological systems. |
| Electronic Properties | Strong electron-withdrawing nature of fluorine. | Lowers molecular orbital energies, increases π-accepting ability of ligands, and can influence charge transport in organic materials. |
| Hydrogen Bonding (in alcohols) | Fluorinated alcohols exhibit strong hydrogen-bond donor ability and low nucleophilicity. | Facilitates organic reactions by stabilizing intermediates and transition states, acting as effective reaction media and promoters. |
| Conformation | Fluorine substitution can induce changes in molecular geometry and influence non-covalent interactions. | Can lead to fixed conformations, impacting molecular recognition and material properties. |
Impact on Polymer and Surface Chemistry Investigations
The incorporation of fluorinated moieties into polymer structures or their use in surface modification can lead to materials with significantly altered physical and chemical characteristics. Derivatives of this compound, leveraging the terminal fluorine atom, are explored for their ability to impart desirable surface properties.
In polymer chemistry, fluorinated alcohols can serve as precursors or building blocks for monomers. While direct polymerization of this compound is not typical, its hydroxyl group can be functionalized to create monomers that, when polymerized, yield polymers with fluorinated side chains. These side chains can influence properties such as glass transition temperature (Tg), surface energy, and solubility . Research into side-chain fluorinated polymers (SCFPs) highlights how varying the length and structure of these fluoroalkyl chains can tune material properties, leading to applications in coatings and advanced materials . For instance, polymers incorporating fluoroalkyl side chains have shown reduced surface energy, contributing to water and oil repellency .
Surface chemistry investigations benefit from the ability of fluorinated compounds to create low-energy surfaces. Derivatives of this compound can be used to modify existing polymer surfaces or to form self-assembled monolayers (SAMs) on various substrates. The presence of the perfluoroalkyl-like chain (in this case, a terminal fluorine on a heptyl chain) is known to significantly lower surface energy, leading to enhanced hydrophobicity and oleophobicity . Studies on fluorinated polyacrylates, for example, demonstrate how fluoroalkyl side chains influence surface properties, including wettability and self-assembly behavior . The introduction of fluorine atoms can also improve thermal and chemical stability of modified surfaces .
Data Table 1: Influence of Fluoroalkyl Side Chains on Polymer Properties
| Polymer Type / Modification | Key Fluoroalkyl Component | Property Modified | Observed Effect | Reference |
| Fluorinated Elastomers | Fluoroalkyl side chains | Surface Energy | Reduced surface energy | |
| Fluorinated Polyacrylates | Perfluorohexyl side chains | Bulk Organization | Crystalline lamellar structure (with specific spacers) | |
| Fluorinated Styrene Copolymers | Short fluoroalkyl groups | Hydrophobicity | Increased water contact angle (up to 144°) | |
| Fluorinated Coatings | Perfluorinated groups | Surface Energy | Very low surface energy (e.g., 6 mN/m) |
Applications in Specialized Solvents for Research
Fluorinated alcohols are recognized for their distinctive solvent properties, including high polarity, strong hydrogen-bonding capabilities, and often low nucleophilicity, making them valuable in specialized research applications wikipedia.org. While this compound itself may not be as extensively documented as highly fluorinated alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), the general properties of fluorinated alcohols suggest potential roles for it or its derivatives.
These solvents can act as reaction media or promoters, often enabling reactions that are difficult to achieve in conventional solvents . Their strong hydrogen-bonding donor ability and low nucleophilicity can activate substrates or stabilize reaction intermediates, including cationic species . For example, fluorinated alcohols like TFE and HFIP have been widely employed in transition metal-catalyzed C–H functionalizations and epoxide ring-opening reactions due to their ability to enhance reactivity and selectivity . They are also noted for their ability to stabilize radical intermediates .
The unique solvency characteristics of fluorinated alcohols can be beneficial in various research contexts, such as in catalysis, organic synthesis, and potentially in analytical techniques where specific solvation is required wikipedia.org. Their ability to dissolve a range of compounds and their often-inert nature make them suitable for reactions involving sensitive reagents or products.
Data Table 2: Properties of Fluorinated Alcohols as Research Solvents
| Fluorinated Alcohol | Key Properties | Research Applications / Benefits | Reference |
| Trifluoroethanol (TFE) | High polarity, strong H-bond donor, low nucleophilicity | Solvent/promoter in C–H functionalization, epoxide ring-opening, stabilizing intermediates | wikipedia.org |
| Hexafluoroisopropanol (HFIP) | High acidity (pKa=9.3), very polar, low nucleophilicity | Solvent/promoter in C–H functionalization, epoxide ring-opening, stabilizing intermediates | wikipedia.org |
| General Fluorinated Alcohols | Strong hydrogen bonding, low nucleophilicity, high polarity, unique solvency | Catalysis, organic synthesis, stabilizing cationic intermediates, promoting reactions | wikipedia.org |
Compound List
this compound
Environmental Chemistry and Fate of Fluorinated Alcohols
Atmospheric Chemistry of Fluoroalcohols
The atmospheric fate of fluorinated alcohols is largely determined by their reactivity with atmospheric oxidants, primarily the hydroxyl radical (•OH).
OH-Radical Initiated Transformation Reactions
The hydroxyl radical is a highly reactive species often referred to as the "detergent of the atmosphere," responsible for the oxidation of many atmospheric trace gases . The reaction of •OH radicals with organic compounds typically involves hydrogen atom abstraction or addition to double bonds . For fluoroalcohols, the presence of the C-F bond can influence their reactivity compared to their non-fluorinated counterparts. Studies on fluorotelomer alcohols (FTOHs), which are structurally related to 7-Fluoroheptan-1-ol, indicate that the length of the perfluorinated chain does not significantly impact their reactivity with •OH radicals . This suggests that this compound would likely react with •OH radicals, leading to its degradation. The rate constants for •OH radical reactions with fluorinated alcohols are generally in the range of 10⁻¹² cm³ molecule⁻¹ s⁻¹ . Based on these findings, the atmospheric lifetime of this compound is estimated to be on the order of days to weeks, allowing for potential hemispheric distribution .
Formation Mechanisms of Perfluorocarboxylic Acids (PFCAs)
The degradation of fluorinated compounds in the atmosphere can sometimes lead to the formation of persistent perfluorocarboxylic acids (PFCAs) . Research on fluorotelomer alcohols (FTOHs) has shown that their atmospheric oxidation can produce PFCAs, such as perfluorooctanoic acid (PFOA) . This process typically involves complex reaction mechanisms, including the formation of peroxy radicals that can react with other species to yield PFCAs . While these studies primarily focus on highly fluorinated telomer alcohols, the potential for degradation products of this compound to form shorter-chain PFCAs or related fluorinated acids cannot be entirely ruled out, although the presence of only a single fluorine atom on a long hydrocarbon chain makes direct formation of long-chain PFCAs less probable through typical pathways.
Influence of Environmental Factors on Degradation Kinetics
Environmental factors such as the presence of water and mineral dust can influence the degradation kinetics of fluoroalcohols in the atmosphere. Theoretical studies suggest that water vapor can retard fluoroalcohol degradation by decreasing the rate constants of •OH radical reactions, potentially by several orders of magnitude . Conversely, heterogeneous reactions on the surfaces of mineral particles, such as silica, can accelerate the degradation of fluoroalcohols . These particles can act as chemical sinks, trapping fluoroalcohols and facilitating their transformation .
Biodegradation Studies in Aqueous Environments
The fate of this compound in aqueous environments, particularly in wastewater treatment plants, is also of interest. Biodegradation by microbial communities is a key process for the removal of organic compounds from these systems.
Aerobic Biodegradation Pathways in Wastewater Treatment Plant Microcosms
Research on the biodegradation of fluorotelomer alcohols (FTOHs) in aerobic conditions, including wastewater treatment plant microcosms, indicates that these compounds can be transformed by microbial activity . Studies have shown that FTOHs can undergo biodegradation pathways similar to those observed in soils and bacterial cultures . The initial steps often involve oxidation of the alcohol group. For example, the 8:2 FTOH has been shown to be oxidized to its corresponding aldehyde, then to a carboxylic acid, and subsequently can be transformed via β-oxidation mechanisms . While specific studies on this compound are limited, it is plausible that similar aerobic biodegradation pathways involving microbial oxidation and potentially β-oxidation could occur.
Transformation Products and Ultimate Fate Assessment
The biodegradation of fluorinated alcohols can lead to the formation of various transformation products. In the case of FTOHs, studies have identified fluorinated carboxylic acids and ultimately perfluorocarboxylic acids (PFCAs) as metabolites landandgroundwater.com. The β-oxidation mechanism is often implicated in the conversion of fluorinated alcohols and their derived acids into shorter-chain PFCAs . The ultimate fate of this compound would depend on the efficiency of these microbial processes. If defluorination does not occur readily, the persistence of the C-F bond could lead to the formation of fluorinated metabolites. However, some research suggests that microbial degradation can involve defluorination or lead to monofluorinated fatty acids as end products . Further research is needed to definitively determine the transformation products and ultimate fate of this compound in various environmental matrices.
Fluorotelomer Alcohols as Precursors to Environmentally Persistent Substances
While this compound (C7H15FO) is a fluorinated alcohol, it is not a fluorotelomer alcohol (FTOH) which typically possess the structure F(CF2)nCH2CH2OH. FTOHs are known precursors to environmentally persistent substances, often breaking down into per- and polyfluoroalkyl substances (PFAS) . Research into the specific role of this compound as a precursor to environmentally persistent substances is limited. However, its structure, featuring a single fluorine atom on a seven-carbon chain, suggests that its persistence and degradation pathways would differ from longer-chain perfluorinated compounds. The environmental degradation pathways of simple fluoroalkanols like this compound are not extensively documented in the provided search results, making it difficult to definitively classify it as a precursor to specific persistent substances without further study. General discussions on the environmental fate of fluorochemicals highlight the stability of the carbon-fluorine bond, which contributes to the persistence of many fluorinated compounds in the environment .
Global Environmental Impact Considerations in Research
The global environmental impact of this compound has not been extensively detailed in the provided literature. Research in this area typically focuses on more complex per- and polyfluoroalkyl substances (PFAS) or widely used fluorinated compounds due to their known persistence and potential for bioaccumulation . However, as a fluorinated organic compound, its release into the environment warrants consideration for its potential long-term effects, even if its impact is not as well-documented as that of other PFAS. The broader field of environmental chemistry investigates the fate and transport of such compounds to understand their distribution and potential risks .
Assessment of Radiative Forcing and Global Warming Potentials
Direct assessments of the radiative forcing and global warming potentials (GWPs) for this compound are not explicitly found in the provided search results. Studies on radiative forcing and GWPs typically focus on gases with significant atmospheric lifetimes and strong infrared absorption properties, such as carbon dioxide, methane, and various halocarbons . While some research quantifies GWPs for a range of fluorinated compounds, including certain fluorinated alcohols, this compound is not specifically listed with a calculated GWP in the accessible data . The estimation of radiative efficiency and GWP for chemicals is a complex process that requires detailed atmospheric data and modeling . Without specific studies on this compound's atmospheric lifetime and infrared absorption spectrum, its radiative forcing and GWP remain unquantified in the provided information.
Environmental Transport and Distribution Models
Information regarding specific environmental transport and distribution models for this compound is limited in the provided search results. Environmental fate and transport models are crucial for understanding how chemicals move and distribute across different environmental compartments (air, water, soil, sediment) . These models often rely on a chemical's physical-chemical properties, such as vapor pressure, solubility, and partition coefficients, to predict its behavior . While the physical properties of this compound, such as its boiling point (189-191°C) and density (0.92 g/cm³), are available , specific studies modeling its transport and distribution in the environment, such as atmospheric dispersion or waterborne movement, are not detailed in the search results. Research on perfluorooctanoic acid (PFOA) provides an example of how such models are applied to understand the environmental fate of fluorinated compounds .
Computational and Theoretical Investigations
Prediction of Physico-chemical Parameters relevant to research
Estimation of Melting Temperatures via Similarity Laws
The estimation of melting temperatures for chemical compounds is a critical aspect of understanding their physical behavior. While direct experimental data for 7-Fluoroheptan-1-ol's melting point is not widely published, computational approaches, including those based on similarity laws, are employed for such predictions. Similarity laws, in the context of physical property prediction, often involve correlating the properties of a target molecule with those of structurally similar compounds for which experimental data exists .
Research into fluorinated alcohols has utilized similarity principles to estimate properties like melting and boiling points . Studies have shown that by comparing rheological properties (viscosity, density) of fluorinated alcohols with their non-fluorinated counterparts, and applying similarity laws, estimations of melting temperatures can be made . This approach acknowledges that structural modifications, such as the introduction of fluorine atoms, can alter molecular behavior, but a degree of similarity in property trends can still be leveraged for prediction . Machine learning models, including graph neural networks and other deep learning architectures, are also increasingly used for melting temperature prediction, often relying on molecular formulas or structural information as inputs . These methods aim to capture complex relationships between molecular structure and physical properties.
Computational Prediction of Environmental Fate Parameters
Predicting the environmental fate of chemical compounds is crucial for assessing their potential impact and persistence. Computational methods, particularly Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), are widely used for this purpose . These models use molecular descriptors derived from chemical structures to predict properties such as biodegradability, partitioning coefficients (like Kow and Kaw), vapor pressure, and water solubility.
For fluorinated compounds, including fluorinated alcohols, these predictive models are essential due to the scarcity of experimental data and their unique properties conferred by fluorine atoms . Studies have evaluated various QSAR models for predicting environmental fate parameters, noting that some commonly used models may perform less accurately for highly fluorinated compounds compared to their non-fluorinated analogs . For instance, models like EPI Suite and ClogP have shown varying degrees of accuracy when applied to fluorotelomer alcohols, with some estimations being off by several orders of magnitude . The development and validation of QSPR models for per- and polyfluorinated chemicals (PFCs) are ongoing, with researchers focusing on descriptors that can accurately capture the influence of fluorine on properties like melting and boiling points . Biodegradability prediction models, often based on machine learning, are also being developed and refined for various chemical classes, including chlorinated compounds, to better understand their environmental persistence .
Molecular Docking and Binding Studies in Research
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically a small molecule (ligand) to a macromolecule (receptor, such as a protein) . This method is widely applied in drug discovery and chemical biology to understand molecular interactions, predict binding affinities, and identify potential therapeutic agents .
While specific molecular docking studies directly involving this compound are not extensively detailed in the provided search results, the general principles and applications of molecular docking are well-established for various chemical entities, including fluorinated compounds . Fluorine's electronegativity and small atomic radius can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds attractive targets for drug design . Molecular docking studies typically involve assessing how well a ligand fits into the binding pocket of a target protein, often quantified by a docking score, and identifying key interactions such as hydrogen bonds or π-interactions . The accuracy of these predictions is influenced by the force fields used, the quality of the protein-ligand complex models, and the algorithms employed . Advanced techniques leverage geometric deep learning and unsupervised learning to improve the accuracy and generalizability of protein-ligand binding predictions .
Future Research Directions and Emerging Trends
Novel Synthetic Routes to Longer-Chain Fluoroalcohols
The synthesis of longer-chain fluoroalcohols, including compounds like 7-Fluoroheptan-1-ol, remains an active area of research. Current methods often involve multi-step processes, and there is a continuous drive for more efficient, selective, and environmentally benign routes. Recent advancements in fluorination chemistry have focused on developing new reagents and catalytic systems that allow for milder reaction conditions and improved yields. For instance, deoxyfluorination of alcohols using novel reagents such as PyFluor or Deoxo-Fluor offers alternatives to traditional methods, sometimes with enhanced thermal stability and functional group tolerance . Transition metal catalysis is also playing an increasingly important role, enabling C-H fluorination and other selective fluorination strategies . The development of "borrowing hydrogen" catalysis for cross-coupling reactions of alcohols also presents a pathway for constructing longer carbon chains, which could be adapted for the synthesis of functionalized fluoroalcohols . Research is also exploring base-free alcohol activation and fluoride (B91410) shuttling catalysts for deoxyfluorination, aiming for stereoinversion and improved synthesis of stereochemically defined alkyl fluorides .
Exploration of Unique Reactivity Patterns in Specialized Media
The presence of a terminal fluorine atom can significantly influence the reactivity of an alcohol. Fluoroalcohols themselves, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), are known for their unique solvent properties, including strong hydrogen-bond donation, low nucleophilicity, and high ionizing power researchgate.net. These properties make them valuable in promoting various organic reactions, including those involving hypervalent iodine reagents and catalytic systems researchgate.net. Future research may explore how the terminal fluorine in compounds like this compound affects its own reactivity, potentially leading to novel transformations when used in conjunction with these specialized solvents or under specific catalytic conditions. Investigating its behavior in ionic liquids or other non-conventional media could also reveal unique reactivity patterns.
Development of Next-Generation Fluorinated Building Blocks for Research
Fluorinated compounds are indispensable in medicinal chemistry, agrochemistry, and material science due to the unique properties conferred by fluorine atoms . Fluoroalcohols like this compound serve as valuable "fluorinated building blocks" for the synthesis of more complex molecules. Research is continuously focused on developing new fluorinated synthons that offer improved versatility and enable the construction of novel fluorinated chemotypes . This includes exploring the functionalization of fluoroalcohols to incorporate them into diverse molecular architectures, thereby creating next-generation materials, pharmaceuticals, and agrochemicals. For example, fluorinated cycloalkyl building blocks are increasingly utilized in drug discovery, with synthetic methods evolving to include C-H fluorination and decarboxylative fluorinations .
Advanced Environmental Fate Modeling and Remediation Strategies
The persistence of fluorinated compounds in the environment is a significant concern, with per- and polyfluoroalkyl substances (PFAS) being a prime example . While this compound is not a PFAS, understanding the environmental fate of fluorinated alcohols is crucial. Studies have shown that some fluorinated compounds, including fluorotelomer alcohols, can biodegrade into persistent perfluorinated acids . Research is ongoing to develop advanced methods for modeling the environmental fate of such compounds, including their persistence, mobility, and degradation pathways . Concurrently, significant effort is being directed towards developing effective remediation strategies for fluorinated contaminants. These include adsorption onto materials like activated carbon, electrochemical techniques, and novel catalytic methods aimed at breaking the strong carbon-fluorine bond . Future work will likely focus on more targeted and sustainable remediation approaches for a broader range of fluorinated organic compounds.
Integration of Artificial Intelligence and Machine Learning in Fluoroalcohol Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, including the field of organofluorine chemistry . AI/ML tools are being employed to accelerate the discovery of new synthetic routes, predict molecular properties, optimize reaction conditions, and design novel fluorinated molecules. For instance, ML models are being used to predict the performance of materials like anion exchange membranes and to identify potential drug candidates containing fluorinated groups . AI is also being applied to analyze complex spectral data to identify fluorine-containing molecules . Future research directions will likely see increased integration of AI/ML for tasks such as predicting the reactivity of fluoroalcohols in novel media, designing efficient synthetic pathways, and modeling their environmental behavior and potential remediation strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-fluoroheptan-1-ol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic fluorination of heptanol derivatives or reduction of fluorinated ketones. Key steps include using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural confirmation .
- Critical Parameters : Monitor reaction temperature (exothermic fluorination) and exclude moisture to avoid side reactions. Report yield, solvent systems, and purification techniques (e.g., column chromatography) .
Q. How does the fluorine substituent influence the physical properties of this compound compared to non-fluorinated analogs?
- Methodological Answer : Compare boiling points, polarity, and solubility via experimental measurements (e.g., differential scanning calorimetry for melting points, octanol-water partition coefficients for lipophilicity). Computational studies (e.g., density functional theory) can quantify electronic effects of fluorine on hydroxyl group acidity .
- Data Interpretation : Fluorine’s electronegativity increases hydrogen-bonding potential, affecting solubility in polar solvents. Contrast with heptan-1-ol’s properties to isolate fluorine-specific effects .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store in amber glass under inert gas (argon/nitrogen) at 4°C to prevent photodegradation (noted in safety data) and oxidation. Monitor stability via periodic NMR or infrared (IR) spectroscopy to detect decomposition products (e.g., ketones from oxidation) .
Advanced Research Questions
Q. How can contradictory data on fluorinated alcohols’ reactivity in nucleophilic substitutions be resolved?
- Methodological Answer : Design comparative kinetic studies using this compound and analogs (e.g., 7-chloroheptan-1-ol) under controlled conditions (solvent, temperature). Use isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to track mechanistic pathways. Validate via tandem MS/MS fragmentation patterns .
- Contradiction Analysis : Discrepancies may arise from solvent polarity effects or competing elimination pathways. Use Hammett plots to correlate substituent effects with reaction rates .
Q. What strategies enable the selective functionalization of this compound without disrupting the C-F bond?
- Methodological Answer : Employ protecting groups (e.g., silyl ethers for the hydroxyl group) during transformations. Use mild reagents (e.g., organocatalysts for acylations) to avoid defluorination. Monitor reactions in real-time via in-situ IR or Raman spectroscopy .
Q. How can computational modeling predict the environmental impact of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation potential and toxicity. Validate with experimental ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) and high-resolution LC-MS for metabolite identification .
- Data Integration : Cross-reference computational predictions with experimental persistence data (e.g., OECD 301B biodegradation tests) to assess ecological risks .
Q. What analytical challenges arise in characterizing trace impurities in this compound, and how are they addressed?
- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for non-UV-active impurities. Pair with high-resolution MS (HRMS) for structural elucidation. Report limits of detection (LOD) and quantification (LOQ) for key impurities .
Ethical and Reproducibility Considerations
Q. How can researchers ensure data transparency when reporting studies on fluorinated alcohols?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data (NMR, MS) in repositories like Zenodo. Include detailed experimental protocols in supplementary materials to enable replication .
Q. What ethical frameworks apply to sharing proprietary data on novel fluorinated compounds?
- Methodological Answer : Balance open science mandates with intellectual property rights using controlled-access repositories (e.g., EMBL-EBI’s BioStudies). Draft material transfer agreements (MTAs) for collaborative studies, ensuring compliance with GDPR for EU-based research .
Tables for Key Data
| Property | Value for this compound | Method | Reference |
|---|---|---|---|
| Boiling Point | 110–112°C | Distillation | |
| LogP (Octanol-Water) | 2.1 (estimated) | Computational QSAR | |
| Stability under Light | Degrades | Accelerated photolysis test |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
